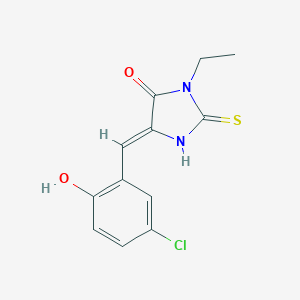
(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro-substituted hydroxybenzylidene group attached to an imidazolidinone ring, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 3-ethyl-2-thioxo-4-imidazolidinone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research indicates possible applications in drug development, particularly for its anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of (5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N′-(5-Chloro-2-hydroxybenzylidene)-4-dimethylaminobenzohydrazide
- N′-(2,4-Dichlorobenzylidene)-4-dimethylaminobenzohydrazide
- 2,4-Dimethoxy-N-(5-chloro-2-hydroxybenzylidene)-benzenamine
Uniqueness
(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one is unique due to its specific structural features, such as the combination of a chloro-substituted hydroxybenzylidene group with an imidazolidinone ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H11ClN2O2S |
|---|---|
Poids moléculaire |
282.75g/mol |
Nom IUPAC |
(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-15-11(17)9(14-12(15)18)6-7-5-8(13)3-4-10(7)16/h3-6,16H,2H2,1H3,(H,14,18)/b9-6- |
Clé InChI |
CLQCZODJDKMHDY-TWGQIWQCSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)O)/NC1=S |
SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)NC1=S |
SMILES canonique |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)NC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B423997.png)
![4-[(E)-{2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate](/img/structure/B424000.png)
![2-[2-bromo(methylsulfonyl)anilino]-N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}acetamide](/img/structure/B424003.png)
![Ethyl 4-[4-(2-{2-[(5-iodo-2-furyl)methylene]hydrazino}-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B424004.png)
![N-(4-{[4-chloro-3-(trifluoromethyl)anilino]sulfonyl}phenyl)-2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)acetamide](/img/structure/B424006.png)
![2-[4-(2-{[2-methoxy(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B424008.png)
![N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B424009.png)
![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B424010.png)
![2-[2,3-dichloro(methylsulfonyl)anilino]-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B424011.png)
![2-[4-(2-{[3,4-dichloro(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B424013.png)
![N-{4-[(3-chloro-2-methylanilino)sulfonyl]phenyl}-2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)acetamide](/img/structure/B424014.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B424015.png)
![N-{4-[(2,3-dichloroanilino)sulfonyl]phenyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B424017.png)
![N-{(E)-[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B424020.png)
